molecular formula C12H17N5O B3198251 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 1011359-85-5

3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B3198251
CAS No.: 1011359-85-5
M. Wt: 247.3 g/mol
InChI Key: GPXZUIJSLQFLJT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 1011359-85-5) is a high-purity chemical intermediate designed for advanced research and development. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its close structural similitude to purine bases adenine and guanine, which allows it to interact with a variety of biological targets . The core pyrazolopyridine structure is a subject of intense research, with over 300,000 described derivatives referenced in numerous scientific publications and patents, highlighting its significant potential in biomedical applications . The presence of the propyl group at the N1 position and the carbohydrazide functional group at the C4 position make this molecule a versatile building block for the synthesis of more complex derivatives. The carbohydrazide group, in particular, serves as a key synthetic handle for the creation of various heterocyclic systems, such as Schiff bases, which are valuable in developing novel bioactive molecules and coordinating ligands for metal complexes . Researchers utilize this and related pyrazolopyridine compounds in various fields, including the design of tyrosine kinase inhibitors , the development of novel antimicrobial and anticancer agents , and as ligands in coordination chemistry . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3,6-dimethyl-1-propylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-4-5-17-11-10(8(3)16-17)9(12(18)15-13)6-7(2)14-11/h6H,4-5,13H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXZUIJSLQFLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of the pyrazolopyridine ring through the coupling of appropriate boronic acids and halides under palladium catalysis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing substituents on the pyrazolopyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the pyrazolopyridine core, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₁₇N₅O
  • Molecular Weight : 247.30 g/mol
  • CAS Number : 1011359-85-5
  • Structural Features : The compound features a pyrazolo-pyridine core, which is known for its biological activity and ability to interact with various biological targets.

Medicinal Chemistry Applications

  • Antitumor Activity
    • Studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antitumor properties. Specifically, 3,6-dimethyl derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects
    • Research indicates that compounds like 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide may possess anti-inflammatory properties. They potentially inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
  • Neuroprotective Properties
    • There is emerging evidence that pyrazolo-pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Insights

  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it may act as an inhibitor of phosphodiesterases (PDEs), which are implicated in several pathological conditions including cardiovascular diseases .
  • Targeting Kinases
    • Kinase inhibition is another area where this compound shows promise. By modulating kinase activity, it could be used in the development of targeted therapies for cancers and other diseases characterized by abnormal kinase signaling .

Material Science Applications

  • Polymer Chemistry
    • The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymeric materials can enhance thermal stability and mechanical properties .
  • Nanotechnology
    • Research is ongoing into the use of this compound in nanomaterials development. Its properties may facilitate the creation of nanoparticles for drug delivery systems, improving the efficacy and targeting of therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of tumor cell lines; potential mechanism involves apoptosis induction.
Anti-inflammatory EffectsShowed reduction in inflammatory markers in vitro; suggests further investigation for chronic inflammatory conditions.
NeuroprotectionHighlighted protective effects against oxidative stress in neuronal cultures; potential implications for neurodegenerative disease therapies.

Mechanism of Action

The mechanism by which 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Key Features
Target Compound 1-Propyl, 3-Me, 6-Me, 4-carbohydrazide Propyl enhances lipophilicity; methyl groups stabilize electronic structure
3,6-Dimethyl-1-phenyl analog () 1-Phenyl, 3-Me, 6-Me, 4-carbohydrazide Phenyl group increases aromaticity; potential π-π interactions in binding
1,3,6-Trimethyl analog () 1-Me, 3-Me, 6-Me, 4-carbohydrazide Higher symmetry may improve crystallinity; reduced steric bulk
6-(Furan-2-yl)-1,3-dimethyl analog () 6-Furyl, 1-Me, 3-Me, 4-carbohydrazide Furyl introduces heteroaromaticity; may enhance solubility in polar media

Key Observations :

  • 1-Substituent: Propyl (target) vs. phenyl () or methyl ().
  • 3,6-Methyl Groups : Common in analogs; stabilize the core via electron-donating effects and reduce reactivity .
  • Carbohydrazide Moiety : Critical for hydrogen bonding and metal chelation, as seen in antifungal and anti-inflammatory derivatives ().
Stability and Reactivity
  • Stability : highlights instability of pyrazolo[3,4-b]pyridine rings under basic conditions. The target’s 3,6-dimethyl groups may enhance stability compared to acetylated derivatives ().
  • Reactivity : The carbohydrazide moiety undergoes condensation with aldehydes/ketones to form hydrazones (), a trait exploitable for prodrug design.

Biological Activity

3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its interactions with various biological targets.

  • Molecular Formula : C₁₂H₁₈N₄O
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 1011359-85-5

Synthesis

The synthesis of 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of appropriate hydrazines with pyridine derivatives. The reaction conditions and choice of substituents can significantly influence the yield and purity of the final product.

Inhibition of Protein Kinases

Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit inhibitory activity against various protein kinases, which are crucial in cell signaling pathways. A study reported IC50 values for several related compounds, indicating their potential as therapeutic agents:

CompoundTarget KinaseIC50 (µM)
3,6-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridineDYRK1A11
CDK50.41
GSK-31.5

These findings suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance selectivity and potency against specific kinases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cellular proliferation in various human tumor cell lines such as HeLa and HCT116. This inhibition is attributed to its ability to interfere with cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Cell LineIC50 (µM)
HeLa0.36
HCT1161.8

These results indicate promising potential for further development as an anticancer agent .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo[3,4-b]pyridine derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR) that guides the optimization of these compounds for enhanced biological activity.

Key Findings:

  • Selectivity : Certain derivatives showed significant selectivity towards specific kinases over others.
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves competitive inhibition at the ATP-binding site of kinases.
  • Therapeutic Potential : Given their profile, these compounds are being explored as candidates for treating neurodegenerative diseases and various cancers .

Q & A

Q. What are the common synthetic routes for 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?

The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-b]pyridine intermediates. For example:

  • Step 1 : Preparation of a pyrazole-fused heterocyclic core via cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine (analogous to methods in pyrazole-4-carboxylic acid synthesis) .
  • Step 2 : Functionalization of the core with a propyl group and carbohydrazide moiety. A representative method involves refluxing intermediates with hydrazine derivatives in glacial acetic acid (e.g., synthesis of N’-(2-sulfanylquinazolin-4-yl) pyridine-4-carbohydrazide derivatives) .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC .

Q. What analytical techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions and regioselectivity. For example, 1^1H NMR can distinguish methyl (δ 2.3–2.6 ppm) and propyl (δ 0.9–1.5 ppm) groups .
  • X-ray Crystallography : Used to resolve ambiguous regiochemistry in fused pyrazole systems (e.g., 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C10_{10}H13_{13}N5_5O has a theoretical MW of 219.25) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst Selection : Trifluoroacetic acid (TFA) improves cyclization efficiency in pyrazolo[3,4-b]pyridine synthesis (e.g., 78–82% yield achieved with TFA catalysis) .
  • Reaction Temperature : Reflux conditions (e.g., 120°C in glacial acetic acid) enhance reaction rates for hydrazide formation .
  • Solvent Choice : Polar aprotic solvents like DMF improve solubility of intermediates, while chloroform aids in extraction .

Table 1 : Example reaction conditions for pyrazolo[3,4-b]pyridine derivatives

StepReagents/ConditionsYieldReference
CyclizationTFA in toluene, reflux78–82%
Hydrazide formationGlacial acetic acid, 120°C70–75%

Q. How should researchers address contradictions in antimicrobial activity data for pyrazolo[3,4-b]pyridine derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Substituent effects (e.g., electron-withdrawing groups on the pyridine ring) can explain variability. For instance, 4-nitrophenyl substituents enhance activity due to increased lipophilicity .
  • Statistical Validation : Use ANOVA to compare bioactivity across derivatives (e.g., streptomycin/clotrimazole as positive controls) .
  • Resistance Testing : Evaluate bacterial/fungal strain-specific responses (e.g., Gram-positive vs. Gram-negative bacteria) .

Q. What computational methods predict the biological targets of this compound?

  • Molecular Docking : Pyrazolo[3,4-b]pyridines show affinity for kinase ATP-binding pockets. For example, docking studies with AutoDock Vina revealed hydrogen bonding with EGFR tyrosine kinase residues .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate hydrophobicity with antimicrobial potency .

Q. How is regioselectivity controlled during the synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Reagent Stoichiometry : Excess hydrazine (2.5 eq) favors formation of the 1H-pyrazolo isomer over 2H .
  • Temperature Modulation : Room-temperature reactions minimize side products (e.g., iodine-mediated cyclization at RT yields 6-phenyl-4-pyridin-4-yl-6H-pyrazolo[3,4-c]pyrazol-2-ylamine) .

Methodological Guidelines

  • Antimicrobial Assays : Follow CLSI guidelines for MIC determination using broth microdilution .
  • Data Reproducibility : Replicate syntheses ≥3 times and report mean ± SD for yields .
  • Ethical Compliance : Adhere to institutional biosafety protocols for handling pathogenic strains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Reactant of Route 2
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3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

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